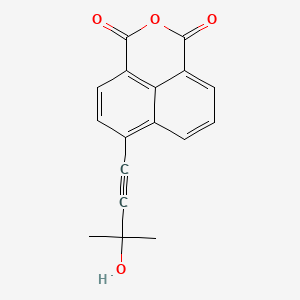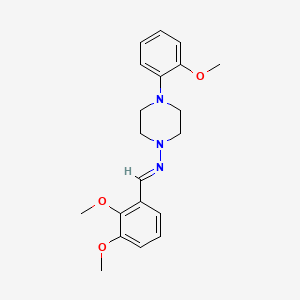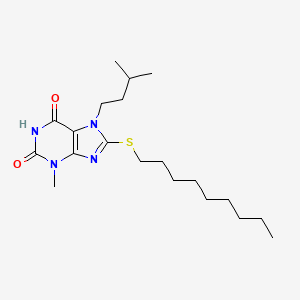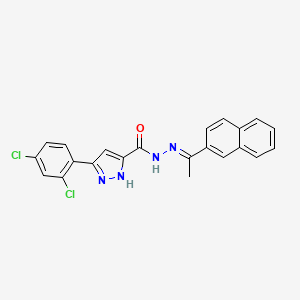
3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a bromophenyl group and an imino group attached to an indole core, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one typically involves the condensation of 4-bromoaniline with isatin under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the indole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of liquid crystal materials and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in liquid crystal materials.
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against cancer cells.
Uniqueness
3-(4-Bromo-phenylimino)-1,3-dihydro-indol-2-one is unique due to its indole core, which imparts a wide range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a versatile and valuable compound.
Propiedades
Número CAS |
5571-67-5 |
|---|---|
Fórmula molecular |
C14H9BrN2O |
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H9BrN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) |
Clave InChI |
MDVXHMPADQICQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Br)C(=O)N2 |
Solubilidad |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(benzenesulfonamido)propyl]benzenesulfonamide](/img/structure/B11990987.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)


![4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11991004.png)

![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11991014.png)
![Ethyl 7-(4-bromobenzoyl)-3-(naphthalen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991015.png)


![2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991035.png)


